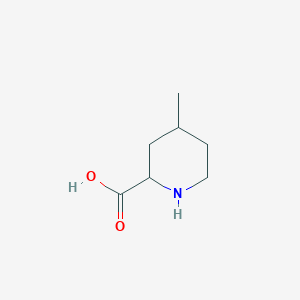
4-甲基哌啶-2-羧酸
描述
4-Methylpiperidine-2-carboxylic acid is an organic compound with the molecular formula C7H13NO2. It is a derivative of piperidine, a six-membered heterocyclic amine, and features a carboxylic acid functional group at the second position and a methyl group at the fourth position.
科学研究应用
4-Methylpiperidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: It serves as an impurity standard in the quality control of pharmaceutical products like Argatroban.
生化分析
Biochemical Properties
Piperidine derivatives, which include 4-Methylpiperidine-2-carboxylic acid, have been found to exhibit a wide variety of biological activities . These compounds have been used in various therapeutic applications, including as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertensive, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
Cellular Effects
Piperidine derivatives have been shown to have significant effects on various types of cells and cellular processes . For instance, they have been found to inhibit cell migration and help in cell cycle arrest to inhibit survivability of cancer cells .
Molecular Mechanism
Piperidine derivatives have been found to regulate multiple signaling molecules such as cell cycle proteins, anti-apoptotic proteins, P-glycoprotein, cytochrome P450 3A4, multidrug resistance protein 1, breast cancer resistance protein, transient receptor potential vanilloid 1 proinflammatory cytokine, nuclear factor-κB, c-Fos, cAMP response element-binding protein, activation transcription factor-2, peroxisome proliferator-activated receptor-gamma, Human G-quadruplex DNA, Cyclooxygenase-2, Nitric oxide synthases-2, MicroRNA, and coronaviruses .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-methylpiperidine-2-carboxylic acid typically involves the hydrogenation of 4-picoline-2-carboxylic acid under high pressure and temperature conditions. This process can be hazardous due to the high-pressure requirements and the need for specialized equipment .
Industrial Production Methods: An alternative industrial method involves the oxidation of 4-methylpiperidine-2-carboxylic acid ethyl ester using phosphomolybdic acid as a catalyst and hydrogen peroxide as the oxidizing agent. This method is advantageous due to its moderate reaction conditions, high yield, and ease of purification .
化学反应分析
Types of Reactions: 4-Methylpiperidine-2-carboxylic acid undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: The carboxylic acid group can undergo substitution reactions to form esters, amides, or other derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide and phosphomolybdic acid.
Reduction: Common reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Various reagents depending on the desired product, such as alcohols for esterification or amines for amidation.
Major Products Formed:
Oxidation: Nitrogen oxides and other oxidized derivatives.
Reduction: Alcohols and amines.
Substitution: Esters, amides, and other substituted derivatives.
作用机制
The mechanism of action of 4-methylpiperidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, piperidine derivatives, including 4-methylpiperidine-2-carboxylic acid, have been shown to regulate signaling pathways such as NF-κB and PI3K/Akt, which are involved in various biological processes, including inflammation and cancer progression .
相似化合物的比较
Pipecolic Acid (Piperidine-2-carboxylic acid): A structurally similar compound with a carboxylic acid group at the second position but without the methyl group at the fourth position.
2-Methylpyridine-4-carboxylic Acid: Another related compound with a methyl group at the second position and a carboxylic acid group at the fourth position.
Uniqueness: 4-Methylpiperidine-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group at the fourth position influences its reactivity and interactions with other molecules, making it valuable in various applications .
属性
IUPAC Name |
4-methylpiperidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-5-2-3-8-6(4-5)7(9)10/h5-6,8H,2-4H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQHCHLWYGMSPJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCNC(C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20403635 | |
| Record name | 4-methylpiperidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20403635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
172823-76-6 | |
| Record name | 4-methylpiperidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20403635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


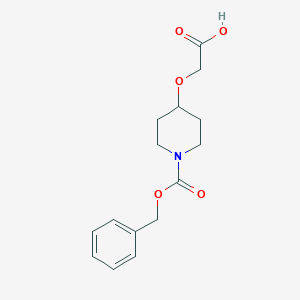

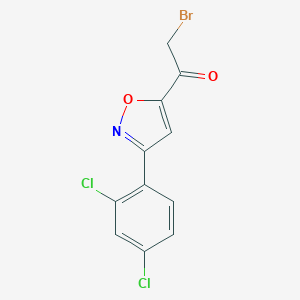
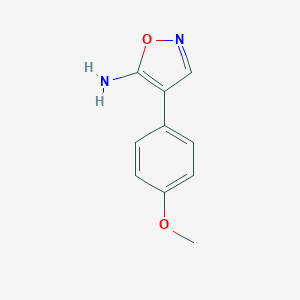
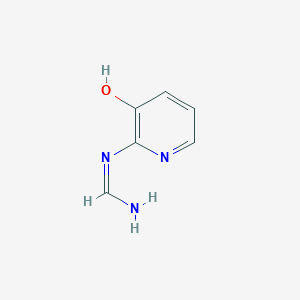
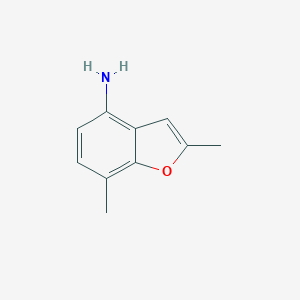
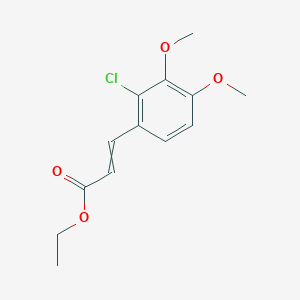

![Prop-2-en-1-yl [2-(methylamino)ethyl]carbamate](/img/structure/B66880.png)
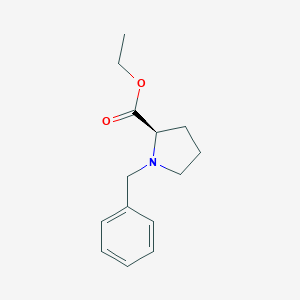
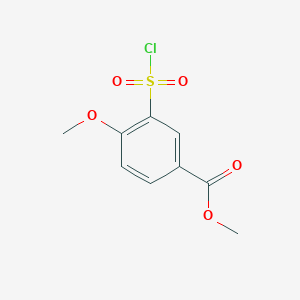
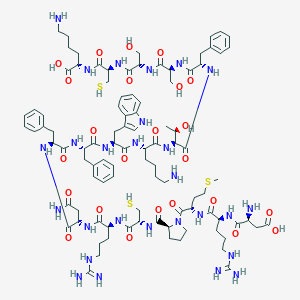
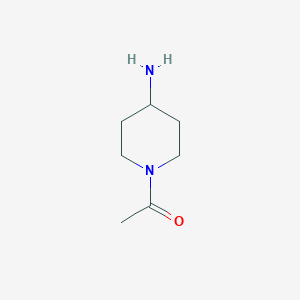
![9-Butyl-7-hydroxy-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one](/img/structure/B66906.png)
